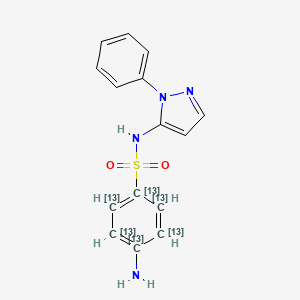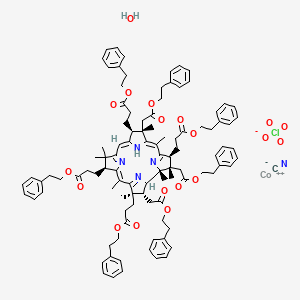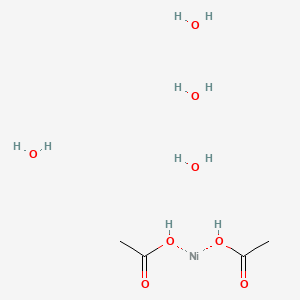
acetic acid;nickel;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows:
NiCO3+2CH3CO2H+3H2O→Ni(CH3CO2)2⋅4H2O+CO2
The green tetrahydrate form is obtained by crystallization from the solution .
Industrial Production Methods
In industrial settings, nickel(II) acetate tetrahydrate is produced by dissolving nickel(II) hydroxide or nickel(II) carbonate in acetic acid. The resulting solution is then evaporated to yield the tetrahydrate crystals .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) acetate can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal or lower oxidation state nickel compounds.
Substitution: The acetate ligands can be substituted by other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve other carboxylates or amines.
Major Products Formed
Oxidation: Nickel(III) acetate or other nickel(III) complexes.
Reduction: Nickel metal or nickel(0) complexes.
Substitution: Various nickel(II) complexes with different ligands.
Applications De Recherche Scientifique
Nickel(II) acetate tetrahydrate has a wide range of applications in scientific research:
Biology: Employed in studies involving nickel’s role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves coordination chemistry. The central nickel ion coordinates with ligands, such as water and acetate, forming an octahedral geometry. This coordination allows the compound to participate in various chemical reactions, including catalysis and ligand exchange .
Comparaison Avec Des Composés Similaires
Nickel(II) acetate tetrahydrate can be compared with other nickel(II) compounds, such as:
Nickel(II) chloride (NiCl₂): Unlike nickel(II) acetate, nickel(II) chloride is more soluble in water and is commonly used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): This compound is used in electroplating and as a precursor for other nickel compounds.
Nickel(II) acetate tetrahydrate is unique due to its specific coordination geometry and its use in the synthesis of polynuclear-nickel polyoxotungstate cluster compounds .
Propriétés
Formule moléculaire |
C4H16NiO8 |
|---|---|
Poids moléculaire |
250.86 g/mol |
Nom IUPAC |
acetic acid;nickel;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Ni.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
Clé InChI |
YKSWGSVYHJIPLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.O.O.O.O.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


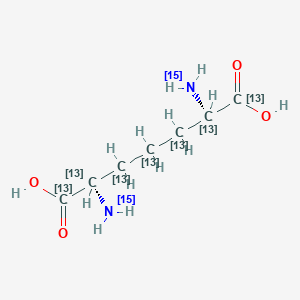
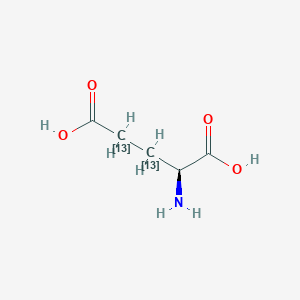
![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
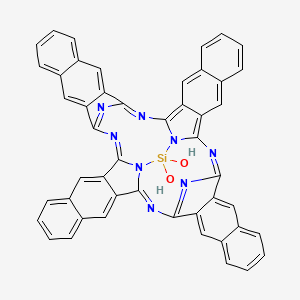




![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)


